molecular formula C10H18F2N2 B1524646 4,4-Difluoro-1,4'-bipiperidine CAS No. 686298-08-8

4,4-Difluoro-1,4'-bipiperidine

Cat. No. B1524646
Key on ui cas rn: 686298-08-8
M. Wt: 204.26 g/mol
InChI Key: SJPKYEQXKLCJBT-UHFFFAOYSA-N
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Patent
US07700589B2

Procedure details

A solution of 2.8 g (9.5 mmol) 1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl in 300 mL MeOH was hydrogenated in the presence of 1.2 g Pd/C (10%) at 50° C. and 50 psi hydrogen pressure with the addition of a few drops of 1 M HCl until the calculated volume of hydrogen had been taken up. The catalyst was filtered off and the filtrate was evaporated down under reduced pressure. The residue was triturated with diisopropylether, suction filtered and dried.
Name
1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:19][CH2:18][C:17]([F:21])([F:20])[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.Cl.[Pd]>[F:21][C:17]1([F:20])[CH2:18][CH2:19][N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:15][CH2:16]1

Inputs

Step One
Name
1′-benzyl-4,4-difluoro-[1,4′]bipiperidinyl
Quantity
2.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1CCC(CC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diisopropylether, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
FC1(CCN(CC1)C1CCNCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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